molecular formula C10H11F5O4S B11510057 Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate

Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate

Cat. No.: B11510057
M. Wt: 322.25 g/mol
InChI Key: UHBCHPAABXCBQC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including a sulfanyl group, difluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor reacts with a sulfanyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The difluoro and trifluoromethyl groups enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Methyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Uniqueness

Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the design of molecules with specific reactivity and biological activity.

Properties

Molecular Formula

C10H11F5O4S

Molecular Weight

322.25 g/mol

IUPAC Name

methyl 2-[2,4-dioxopentan-3-ylsulfanyl(difluoro)methyl]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C10H11F5O4S/c1-4(16)6(5(2)17)20-10(14,15)7(8(18)19-3)9(11,12)13/h6-7H,1-3H3

InChI Key

UHBCHPAABXCBQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)SC(C(C(=O)OC)C(F)(F)F)(F)F

Origin of Product

United States

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